(5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid
Overview
Description
(5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid is a boronic acid derivative known for its unique chemical structure and properties This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a diethylsulfamoyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the choice of catalyst, solvent, and temperature, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom and the methyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to 150°C and solvents like tetrahydrofuran (THF) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
(5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Industry: The compound’s unique reactivity makes it valuable in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of (5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The sulfonamide group may also contribute to its biological activity by interacting with specific proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the additional functional groups present in (5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid, resulting in different reactivity and applications.
(4-Fluorophenyl)boronic Acid: Similar in having a fluorine atom but lacks the sulfonamide and methyl groups.
(4-Methylphenyl)boronic Acid: Contains a methyl group but lacks the fluorine and sulfonamide groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
[5-(diethylsulfamoyl)-2-fluoro-4-methylphenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO4S/c1-4-14(5-2)19(17,18)11-7-9(12(15)16)10(13)6-8(11)3/h6-7,15-16H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXARWLBMJOQWRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)N(CC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.